BenchChemオンラインストアへようこそ!

Tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate

Stereochemistry Chiral building block Diastereomer differentiation

This (3S,4S)-trans pyrrolidine building block features a tert-butyl ester for acid-labile protection and an N-benzyl pharmacophore essential for NK-3 antagonist and DPP-IV inhibitor development. The C4 cyclopropyl substituent enhances metabolic stability. Do not substitute with the (3S,4R) cis diastereomer or racemate—uncontrolled stereochemistry will confound SAR and catalytic outcomes. Confirm enantiomeric purity (>99% ee) with your supplier before use.

Molecular Formula C19H27NO2
Molecular Weight 301.43
CAS No. 2126144-76-9
Cat. No. B2710116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate
CAS2126144-76-9
Molecular FormulaC19H27NO2
Molecular Weight301.43
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CN(CC1C2CC2)CC3=CC=CC=C3
InChIInChI=1S/C19H27NO2/c1-19(2,3)22-18(21)17-13-20(12-16(17)15-9-10-15)11-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3/t16-,17+/m0/s1
InChIKeyDNJMAILPYMRUGJ-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate (CAS 2126144-76-9): Structural and Stereochemical Identity


Tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate (CAS 2126144-76-9) is a chiral, trisubstituted pyrrolidine-3-carboxylate building block bearing an N-benzyl group, a C4 cyclopropyl substituent, and a tert-butyl ester at C3 . The compound possesses two defined stereocenters at positions 3 and 4 in a trans (3S,4S) configuration, as confirmed by its InChI Key (DNJMAILPYMRUGJ-DLBZAZTESA-N) and isomeric SMILES notation . This stereochemical arrangement distinguishes it from its (3S,4R) cis diastereomer and the corresponding (3R,4R) enantiomer, each of which presents distinct three-dimensional pharmacophoric geometry relevant to receptor recognition and enzyme binding [1]. The tert-butyl ester moiety further differentiates it from the free carboxylic acid (CAS 189506-90-9) and methyl ester (CAS 2059910-54-0) analogs, imparting unique solubility, lipophilicity, and orthogonal protecting-group compatibility for multi-step synthetic sequences .

Why Generic Substitution Fails for Tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate


Substituting this compound with a closely related analog—such as the (3S,4R) diastereomer, the racemic mixture, the free carboxylic acid, or the debenzylated variant—introduces material risks to experimental reproducibility and downstream synthetic outcomes. The (3S,4S) trans configuration positions the C3 carboxylate and C4 cyclopropyl groups on opposite faces of the pyrrolidine ring, generating a spatial orientation that differs fundamentally from the (3S,4R) cis geometry where both substituents occupy the same face [1]. This stereochemical divergence can alter binding poses in biological targets or chiral induction in asymmetric catalysis by amounts that are not predictable a priori . The tert-butyl ester cannot be interchanged with the methyl ester (CAS 2059910-54-0) or free acid (CAS 189506-90-9) without consequences: the tert-butyl group provides orthogonal acid-labile protection that the methyl ester does not (methyl ester requires stronger hydrolytic conditions), while the free acid introduces a reactive carboxylic acid moiety incompatible with many coupling protocols without prior activation . Furthermore, the N-benzyl group is integral to the compound's utility as a precursor to NK-3 receptor antagonist scaffolds and DPP-IV inhibitor intermediates; its removal yields a secondary amine (tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate) with fundamentally different reactivity and biological profile .

Quantitative Differentiation Evidence for Tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate Procurement


Stereochemical Purity: (3S,4S) Trans Configuration Versus Racemic Mixture and (3S,4R) Diastereomer

The target compound bears the specific (3S,4S) trans configuration at the pyrrolidine ring, as defined by the InChI stereochemical layer (/t16-,17+/m0/s1) . This is identifiable and distinguishable from the (3S,4R) cis diastereomer (available under catalog BBV-151232409), which carries the opposing relative stereochemistry at C4 [1]. CAS 2126144-76-9 is also listed on multiple authoritative databases as the racemic mixture 'rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate, trans,' indicating that procurement of stereochemically defined material requires explicit verification of enantiomeric purity beyond CAS number alone . Users requiring a single enantiomer for asymmetric synthesis or chiral biological assays must specify the (3S,4S) configuration, as the racemate contains 50% of the undesired (3R,4R) enantiomer by definition.

Stereochemistry Chiral building block Diastereomer differentiation

Computed Physicochemical Property Differentiation: (3S,4S) tert-Butyl Ester Versus (3S,4R) Diastereomer

Computed molecular properties differentiate the (3S,4S) trans diastereomer from the (3S,4R) cis diastereomer. While both share the molecular formula C19H27NO2 and molecular weight of ~301.4 Da, the (3S,4R) diastereomer has reported computed LogP of 3.53, polar surface area (PSA) of 30 Ų, hydrogen bond acceptor count of 2, hydrogen bond donor count of 0, fraction sp3 (Fsp3) of 0.631, and rotatable bond count of 6 [1]. The (3S,4S) target compound, bearing the same connectivity but different three-dimensional arrangement, is expected to exhibit comparable but non-identical computed property values; however, experimentally measured LogP and solubility data for the (3S,4S) compound are not publicly available from primary sources as of the search date . The absence of published experimental LogP, aqueous solubility, and pKa values for the (3S,4S) compound represents a data gap relative to the (3S,4R) diastereomer and limits the strength of direct property comparison.

Physicochemical properties Lipophilicity Drug-likeness

Protecting-Group Orthogonality: tert-Butyl Ester Versus Methyl Ester and Free Carboxylic Acid Analogs

The tert-butyl ester group of the target compound enables acid-labile orthogonal deprotection under mild conditions (e.g., TFA in DCM, or HCl in dioxane), releasing the free carboxylic acid without affecting the N-benzyl group . In contrast, the methyl ester analog (CAS 2059910-54-0) requires stronger hydrolytic conditions (e.g., LiOH, NaOH) that may compromise other base-sensitive functionality, and the free carboxylic acid analog (CAS 189506-90-9) already exposes the reactive -COOH group, necessitating protection prior to many coupling reactions . This makes the tert-butyl ester the preferred intermediate for Fmoc/t-Bu solid-phase peptide synthesis strategies where acid-labile side-chain protection is standard, and for solution-phase sequences requiring selective carboxylate unveiling in the presence of base-labile or hydrogenolysis-labile protecting groups . The free acid and methyl ester lack this orthogonal deprotection capability, directly impacting synthetic route design flexibility.

Orthogonal protection Solid-phase synthesis Multi-step synthesis

N-Benzyl Substitution: Differentiation from Debenzylated Analog and Biological Scaffold Relevance

The N-benzyl group on the target compound is not merely a protecting group but a pharmacophoric element present in multiple biologically active N-benzylpyrrolidine derivative series. Patents from Hoffmann-La Roche (US 8,618,303) and others describe N-benzyl pyrrolidine derivatives as high-potential NK-3 receptor antagonists for CNS indications including depression, pain, psychosis, Parkinson's disease, schizophrenia, anxiety, and ADHD [1]. Separately, cyclopropyl-fused pyrrolidine-based DPP-IV inhibitors—for which this compound can serve as a synthetic intermediate—have been patented for metabolic disease (type 2 diabetes) and oncology applications [2]. Removal of the N-benzyl group yields tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate, which lacks the aromatic benzyl moiety critical for π-stacking and hydrophobic interactions within the NK-3 and DPP-IV binding pockets described in these patent families . The debenzylated analog is commercially available but addresses a fundamentally different chemical space.

N-benzylpyrrolidine NK-3 antagonist DPP-IV inhibitor Medicinal chemistry scaffold

Purity Benchmark: Vendor-Specified Minimum 95% Purity

Commercial suppliers for this compound (and its racemic counterpart) specify a minimum purity of 95% as determined by standard analytical methods . This purity threshold is consistent across multiple vendor catalogs listing CAS 2126144-76-9, indicating a market-standard specification . For the (3S,4S) single enantiomer specifically, additional chiral purity specifications (enantiomeric excess, ee%) are not uniformly published and should be confirmed directly with the supplier at the point of procurement, particularly given the CAS number ambiguity between racemic and enantiopure assignments . Users requiring >98% chemical purity or >99% enantiomeric excess for stringent biological assays must verify batch-specific certificates of analysis.

Purity specification Quality control Procurement standard

Cyclopropyl Substituent Metabolic Stability Advantage: Class-Level Inference

The cyclopropyl substituent at the C4 position of the pyrrolidine ring is a recognized structural motif for improving metabolic stability in drug candidates. Literature on cyclopropyl-containing pyrrolidine derivatives indicates that the cyclopropyl group can reduce oxidative metabolism by cytochrome P450 enzymes relative to unsubstituted or alkyl-substituted analogs, owing to the ring strain and electronic properties of the cyclopropane . While direct comparative microsomal stability data (e.g., intrinsic clearance in human liver microsomes) for this specific (3S,4S) compound versus its non-cyclopropyl or 4-alkyl analogs are not publicly available, the class-level precedent supports the rationale for selecting the cyclopropyl-substituted scaffold over simpler alkyl-substituted pyrrolidine-3-carboxylates in programs where metabolic stability is a design criterion [1]. The introduction of cyclopropyl groups into drug molecules has been associated with enhanced biological activity, reduced plasma clearance, and improved drug-like properties across multiple chemotypes .

Cyclopropyl Metabolic stability CYP450 Drug design

Recommended Research and Industrial Application Scenarios for Tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate


Chiral Building Block for NK-3 Receptor Antagonist Synthesis

This compound serves as a stereochemically defined intermediate for constructing N-benzylpyrrolidine-based NK-3 receptor antagonists, as described in the Hoffmann-La Roche patent family (US 8,618,303). The (3S,4S) trans configuration provides a specific three-dimensional scaffold for elaboration into CNS-active compounds targeting depression, schizophrenia, and Parkinson's disease [1]. The tert-butyl ester enables late-stage deprotection and coupling without disturbing the N-benzyl pharmacophore. Researchers should verify enantiomeric purity (>99% ee) with the supplier, as the CAS number 2126144-76-9 is also associated with the racemic mixture .

Synthetic Intermediate for DPP-IV Inhibitor Programs

The cyclopropyl-substituted pyrrolidine core is a privileged scaffold in dipeptidyl peptidase IV (DPP-IV) inhibitor development, as evidenced by patents US 7,625,939 and related filings [1]. The target compound's N-benzyl group can be selectively removed via hydrogenolysis to reveal the secondary amine, which can then be elaborated with boronic acid or phosphonic acid warheads characteristic of this inhibitor class. The tert-butyl ester provides acid-labile carboxylate protection compatible with the hydrogenolysis step. Procurement of the (3S,4S) enantiomer rather than the racemate is essential for structure-activity relationship (SAR) studies requiring defined stereochemistry .

Multi-Target Directed Ligand Design for Neurodegenerative Disease

N-Benzylpyrrolidine derivatives have been designed, synthesized, and evaluated as multi-target directed ligands for Alzheimer's disease, showing balanced inhibition of cholinesterases (AChE, BChE) and BACE-1 [1]. The (3S,4S)-configured building block can be elaborated into hybrid molecules combining cholinesterase inhibition with other disease-modifying activities. The cyclopropyl substituent at C4 may contribute to metabolic stability, a critical parameter for CNS drug candidates where rapid hepatic clearance limits brain exposure . The tert-butyl ester enables convergent synthetic strategies where the carboxylate is unveiled only at the final step for amide bond formation with target-specific recognition elements [1].

Asymmetric Synthesis and Chiral Ligand Development

The defined (3S,4S) stereochemistry makes this compound suitable as a chiral building block for asymmetric synthesis applications, including the preparation of chiral ligands for enantioselective catalysis [1]. The N-benzyl group can be replaced with chiral auxiliaries or ligand frameworks, while the tert-butyl ester serves as a masked carboxylate that can be converted to amides, esters, or reduced to the alcohol. The cyclopropyl group introduces conformational constraint that may enhance enantioselectivity in catalytic applications. Users must confirm single-enantiomer identity at procurement, as the racemate (also associated with CAS 2126144-76-9) is not suitable for asymmetric applications .

Quote Request

Request a Quote for Tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.